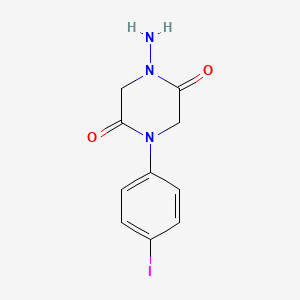

1-Amino-4-(4-iodophenyl)piperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

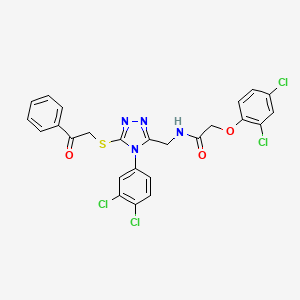

“1-Amino-4-(4-iodophenyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C10H10IN3O2 and a molecular weight of 331.11 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is substituted at one nitrogen with an amino group and at the other nitrogen with a 4-iodophenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H10IN3O2), molecular weight (331.11), and its structure . Other specific properties such as melting point, boiling point, and density were not available in the data retrieved.Scientific Research Applications

Organic Crystal Engineering

Studies have explored the synthesis and crystalline properties of derivatives related to 1-Amino-4-(4-iodophenyl)piperazine-2,5-dione. For instance, Weatherhead-Kloster et al. (2005) synthesized a title 1,4-piperazine-2,5-dione, analyzing its polymorphic crystalline forms and hydrogen-bonding networks via X-ray analysis. The research highlighted the solid-state structures' role in understanding solution aggregation, supported by mass spectrometric and NMR techniques (Weatherhead-Kloster et al., 2005).

Fluorescent Ligands for Receptor Visualization

Lacivita et al. (2009) synthesized environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure. These compounds displayed significant receptor affinity and were evaluated for visualizing overexpressed receptors in cells through fluorescence microscopy, showcasing their potential in bioimaging and receptor mapping (Lacivita et al., 2009).

Synthesis Methodologies

Veerman et al. (2003) and others have contributed to the development of synthesis methodologies for piperazine-2,5-diones and their derivatives. Techniques such as N-acyliminium ion chemistry have been employed to create bridged piperazine-3-ones, demonstrating the versatility and potential of these compounds in synthetic organic chemistry (Veerman et al., 2003).

Luminescent Properties

Research on naphthalimides with piperazine substituent has elucidated their luminescent properties and photo-induced electron transfer, which are significant for developing new materials and sensors. Gan et al. (2003) synthesized novel model compounds, exploring their fluorescence characteristics and quantum yields, which could be applied in designing fluorescence-based probes and devices (Gan et al., 2003).

Properties

IUPAC Name |

1-amino-4-(4-iodophenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3O2/c11-7-1-3-8(4-2-7)13-5-10(16)14(12)6-9(13)15/h1-4H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENJVTDYOFNSDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)